molecular formula C16H11BrClN3O2 B2759392 N-(5-bromopyridin-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1022731-48-1

N-(5-bromopyridin-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2759392
CAS No.: 1022731-48-1
M. Wt: 392.64
InChI Key: FBOVFZCFSJUSLC-UHFFFAOYSA-N
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Description

“N-(5-bromopyridin-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including a bromopyridinyl group, a chlorophenyl group, a methyl group, an oxazole ring, and a carboxamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, the presence of polar functional groups like the carboxamide might make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Compound Synthesis and Crystal Structure

    The synthesis and crystal structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provide insights into the molecular properties and potential applications in the field of crystallography and organic chemistry (Anuradha et al., 2014).

  • Chemical Reactions and Oxazoles

    Studies on the reaction of oxazoles with singlet oxygen and their application in the synthesis of various compounds like recifeiolide and curvularin demonstrate the versatility of oxazole compounds in organic synthesis (Wasserman et al., 1981).

Potential Medicinal Applications

  • Antimicrobial Agents

    Research on compounds like N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which share structural similarities, shows potential antimicrobial properties, highlighting the medicinal relevance of such compounds (Desai et al., 2011).

  • Anticonvulsant Activity

    The synthesis and evaluation of similar compounds for anticonvulsant activity demonstrate their potential in the development of new treatments for neurological conditions (Unverferth et al., 1998).

Chemical Synthesis and Optimization

  • Optimisation of Synthesis Processes: Studies on the optimization of synthesis processes for compounds like N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, which is structurally related, indicate the ongoing efforts to improve the efficiency and yield of chemical syntheses (Fray et al., 2010).

Advanced Applications in Biochemistry and Pharmaceuticals

  • Anticancer and Anti-5-Lipoxygenase Agents

    The synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the potential therapeutic applications of similar compounds (Rahmouni et al., 2016).

  • Radiotracer Synthesis for Neuroinflammation Studies

    The development of new PET radiotracers for imaging CB1 cannabinoid receptors in the brain demonstrates the application of such compounds in advanced medical imaging techniques (Katoch-Rouse et al., 2003).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Compounds containing halogens like bromine and chlorine can be hazardous and require careful handling .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O2/c1-9-14(16(22)20-13-7-6-10(17)8-19-13)15(21-23-9)11-4-2-3-5-12(11)18/h2-8H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOVFZCFSJUSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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